molecular formula C10H11N3O3S B2530232 Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate CAS No. 890095-74-6

Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate

Cat. No.: B2530232
CAS No.: 890095-74-6
M. Wt: 253.28
InChI Key: QKOWIUMVHZZAMQ-UHFFFAOYSA-N
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Description

Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the class of isothiazolopyrimidines. This compound is characterized by its unique structure, which includes an ethoxy group attached to the isothiazolo[4,5-d]pyrimidine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as isopropyl alcohol at room temperature, often under ultrasonic activation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can help in scaling up the production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or other reactive sites on the ring system.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for synthetic and medicinal chemistry research.

Properties

IUPAC Name

ethyl 7-ethoxy-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-3-15-9-8-6(11-5-12-9)7(13-17-8)10(14)16-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOWIUMVHZZAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC2=C1SN=C2C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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